molecular formula C8H16N2O2 B057451 Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate CAS No. 16689-34-2

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

Cat. No. B057451
CAS RN: 16689-34-2
M. Wt: 172.22 g/mol
InChI Key: XCMYPTLLFDFJAE-UHFFFAOYSA-N
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Patent
US08304556B2

Procedure details

To a solution of tert-butylcarbazate (50.0 g, 378 mmol) in 40 mL acetone is added 10 g MgSO4 and 5 mL acetic acid and the reaction mixture is stirred at reflux temperature for 1 h. The reaction mixture is filtered and concentrated in vacuo. The residue is crystallized from diethyl ether/cyclohexane. Yield: 49.4 g.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:9])[NH:7][NH2:8])([CH3:4])([CH3:3])[CH3:2].[O-]S([O-])(=O)=O.[Mg+2].C(O)(=O)C.[CH3:20][C:21]([CH3:23])=O>>[C:1]([O:5][C:6]([NH:7][N:8]=[C:21]([CH3:23])[CH3:20])=[O:9])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)(C)OC(NN)=O
Name
Quantity
10 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from diethyl ether/cyclohexane

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.